N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the bromophenyl ring .
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, while the quinoline moiety can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a thiazole ring and a quinoline moiety, which provides a dual mechanism of action. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H12BrN3O3S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H12BrN3O3S/c20-11-7-5-10(6-8-11)14-9-27-19(22-14)23-18(26)15-16(24)12-3-1-2-4-13(12)21-17(15)25/h1-9H,(H2,21,24,25)(H,22,23,26) |
InChI Key |
BSGKPIIOOXXAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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